Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate
Description
Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and cyano (-CN) and methyl (-CH₃) substituents at the 3-position. This compound is of interest in medicinal chemistry and organic synthesis due to the steric and electronic effects imparted by its substituents. The tert-butyl group enhances stability and solubility in organic solvents, while the cyano group contributes to reactivity in nucleophilic additions or reductions. The analysis below focuses on structurally related analogs from the evidence to infer properties and applications.
Properties
IUPAC Name |
tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDZZHAVRBUGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726985 | |
| Record name | tert-Butyl 3-cyano-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228537-69-6 | |
| Record name | tert-Butyl 3-cyano-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a tert-butyl group, a cyano group, and a pyrrolidine ring, which contribute to its reactivity and interaction with biological systems. The presence of the cyano group allows for participation in hydrogen bonding and electrostatic interactions with various biological molecules, potentially influencing their activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The cyano and methylamino groups can engage in hydrogen bonding and electrostatic interactions, which may lead to the inhibition or modulation of certain enzymes or receptors. This compound may affect various biochemical pathways, making it a candidate for further investigation in medicinal chemistry .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor . Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes play a crucial role.
Protein-Ligand Interactions
The compound has also been studied for its ability to interact with proteins, influencing protein-ligand dynamics. These interactions are essential for understanding how this compound can be used as a lead in drug discovery .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated enzyme inhibition properties in vitro, suggesting potential therapeutic applications in metabolic disorders. |
| Study 2 | Investigated protein-ligand interactions using molecular docking simulations, indicating favorable binding affinities with target proteins. |
| Study 3 | Explored the synthesis of related compounds and their biological activities, providing insights into structure-activity relationships. |
Applications in Research
This compound serves several purposes in scientific research:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules that may have therapeutic effects.
- Biological Studies : Used in studies focused on enzyme inhibition and protein interactions, contributing to the understanding of biochemical pathways .
Comparison with Similar Compounds
This compound's unique structure differentiates it from similar compounds:
| Compound | Key Differences |
|---|---|
| tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate | Lacks the cyano group; potentially different reactivity and biological activity. |
| tert-Butyl 3-cyano-3-(amino)pyrrolidine-1-carboxylate | Contains an amino group instead of a methylamino group; alters steric properties. |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs identified in the evidence, highlighting substituent variations and their implications:
Key Observations:
Substituent Effects on Reactivity: The cyano group (as in ) increases electrophilicity at the pyrrolidine ring, enabling reactions like hydrogenation to form amines or hydrolysis to carboxylic acids. Trifluoromethyl groups () impart metabolic stability and lipophilicity, advantageous in drug design.
Steric and Electronic Modulation :
- The tert-butyl carbamate group universally provides steric shielding, protecting the pyrrolidine nitrogen from undesired reactions .
- Methoxy and chloropyridinyl substituents () introduce aromaticity and π-stacking capabilities, relevant in kinase inhibitor scaffolds.
Price and Availability :
- Pyridinyl-containing analogs (e.g., ) are commercially available at ~$400/g, reflecting their utility in targeted synthesis.
Preparation Methods
Phosphoryl Chloride Mediated Conversion from Carbamoyl Precursors
One efficient method involves the conversion of 3-carbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester to the corresponding 3-cyano derivative using phosphorus oxychloride (POCl3) in pyridine under controlled temperature conditions (0–20 °C). The reaction proceeds via dehydration of the amide to the nitrile:
- Reagents: Phosphorus oxychloride (0.64 mL, 6.89 mmol), pyridine (15 mL)
- Conditions: Dropwise addition at 0 °C, stirring overnight at room temperature under nitrogen atmosphere
- Workup: Extraction with ethyl acetate, washing with 10% HCl (twice), drying over sodium sulfate, and solvent evaporation under reduced pressure
- Yield: Quantitative (100%)
- Analysis: LCMS retention time 4.48 min, MS (ES+) m/z 211.1 (MH+)
This method is noted for its high yield and mild conditions, suitable for scale-up synthesis.
Trifluoroacetic Anhydride and Triethylamine Mediated Dehydration
An alternative approach utilizes trifluoroacetic anhydride (TFAA) and triethylamine in dichloromethane at ambient temperature (20 °C) for 16 hours to convert tert-butyl 3-carbamoylpyrrolidine-1-carboxylate to the nitrile derivative:
- Reagents: Trifluoroacetic anhydride, triethylamine, dichloromethane solvent
- Conditions: Room temperature, 16 hours
- Yield: Approximately 87%
- Notes: This method provides a good yield and is operationally simple, but slightly lower yield compared to POCl3 method.
Detailed Reaction Scheme Summary
| Step | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Carbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester | Phosphorus oxychloride (0.64 mL), pyridine (15 mL), 0–20 °C, overnight stirring | 100 | Quantitative, mild conditions |
| 2 | 3-Carbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester | Trifluoroacetic anhydride, triethylamine, dichloromethane, 20 °C, 16 h | 87 | Slightly lower yield, simple setup |
Analytical and Purification Techniques
The reactions are typically monitored by thin-layer chromatography (TLC) using UV light visualization. Purification involves washing organic layers with aqueous citric acid, water, and brine, followed by drying over anhydrous sodium sulfate. The crude product can be used directly in subsequent steps or further purified by recrystallization or chromatography if necessary.
Research Findings and Comparative Analysis
- The phosphorus oxychloride method is preferred for its quantitative yield and straightforward workup.
- The trifluoroacetic anhydride method offers operational simplicity but with a slightly reduced yield.
- Both methods maintain the integrity of the tert-butyl carbamate protecting group, which is crucial for downstream synthetic applications.
- The synthetic accessibility score for tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate is relatively favorable (2.74), indicating moderate ease of synthesis.
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrrolidine ring via cyclization of a γ-amino nitrile precursor. For example, tert-butyl carbamate-protected intermediates are generated using Boc anhydride under basic conditions (e.g., NaHCO₃ in THF) .
- Step 2: Introduction of the cyano and methyl groups via nucleophilic substitution or alkylation. Methylation can be achieved using methyl iodide in the presence of NaH at 0°C .
- Step 3: Final purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by / NMR and HRMS .
Key Considerations:
- Side Reactions: Competing elimination may occur during alkylation; optimize reaction time and temperature to minimize byproducts.
- Yield Optimization: Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the nitrile group .
Q. How is this compound characterized for purity and structural confirmation?
- Analytical Methods:
- NMR Spectroscopy: NMR (δ 1.4 ppm for tert-butyl, δ 2.5–3.5 ppm for pyrrolidine protons) and NMR (δ 80–85 ppm for Boc carbonyl) .
- Mass Spectrometry: HRMS (ESI+) to confirm molecular ion [M+H]⁺ (expected m/z: 241.1684 for C₁₂H₂₀N₂O₂) .
- HPLC: Reverse-phase C18 column (ACN/H₂O gradient) to assess purity (>95%) .
- Crystallography: Single-crystal X-ray diffraction (if crystalline) resolves stereochemistry and confirms substituent positions .
Advanced Research Questions
Q. What strategies resolve contradictions in enantioselective synthesis of this compound?
- Chiral Resolution: Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Jacobsen’s Co-salen for cyano group installation) .
- Stereochemical Analysis: Compare experimental optical rotation with computed values (DFT at B3LYP/6-31G* level) .
- Contradictions in Literature: Discrepancies in enantiomeric excess (e.g., 80% vs. 90% ee) may arise from solvent polarity effects. Validate via chiral HPLC (Chiralpak AD-H column) .
Q. How do steric and electronic effects of the tert-butyl and cyano groups influence reactivity in cross-coupling reactions?
- Steric Hindrance: The tert-butyl group limits access to the pyrrolidine nitrogen, reducing nucleophilicity. Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to mitigate this .
- Electronic Effects: The electron-withdrawing cyano group activates adjacent carbons for nucleophilic attack. For example, Pd-catalyzed cyanation of aryl halides proceeds efficiently at 80°C with Zn(CN)₂ .
- Case Study: In Heck reactions, the cyano group stabilizes transition states, enabling regioselective β-hydride elimination .
Q. What methodologies are used to study the compound’s interactions with biological targets (e.g., enzymes)?
- Biophysical Assays:
- Computational Modeling:
- Docking Studies (AutoDock Vina): Predict binding poses in enzyme active sites (e.g., cytochrome P450 3A4) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
Contradictions in Data:
- Conflicting values (e.g., 10 nM vs. 50 nM) may arise from assay conditions (pH, ionic strength). Standardize buffer systems (e.g., PBS, pH 7.4) for reproducibility .
Q. How can reaction conditions be optimized for large-scale synthesis while maintaining stereochemical integrity?
- Process Chemistry:
- Quality Control:
- PAT (Process Analytical Technology): Use inline FTIR to monitor reaction progress and detect intermediates .
- DoE (Design of Experiments): Apply factorial designs to optimize temperature, solvent, and catalyst loading .
Q. What are the compound’s stability profiles under various storage and reaction conditions?
- Stability Studies:
- Thermal Stability: TGA analysis shows decomposition onset at 180°C (N₂ atmosphere) .
- Hydrolytic Stability: Susceptible to acidic hydrolysis (e.g., Boc deprotection in 4M HCl/dioxane) but stable in neutral aqueous buffers for 48h .
- Storage Recommendations: Store under argon at -20°C in amber vials to prevent photodegradation of the nitrile group .
Q. How do structural analogs (e.g., tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate) compare in reactivity and bioactivity?
- Reactivity Differences: The hydroxyl analog undergoes faster oxidation (e.g., Dess-Martin periodinane → ketone) compared to the methyl derivative .
- Bioactivity Trends: Methyl substitution enhances lipophilicity (clogP +0.5), improving blood-brain barrier penetration in CNS drug candidates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
